molecular formula C25H34N6O4 B12429397 Piperazonifil-d5

Piperazonifil-d5

Katalognummer: B12429397
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: FYGGLXGGJBYFEV-QKLSXCJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazonifil-d5 is a biochemical compound with the molecular formula C25H29D5N6O4 and a molecular weight of 487.61. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Piperazonifil-d5 are not well-documented. general practices in the chemical industry involve scaling up laboratory synthesis methods while ensuring consistency, purity, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Piperazonifil-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Piperazonifil-d5 is widely used in scientific research, particularly in the field of proteomics. Its applications include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Piperazonifil-d5 include:

    Piperidine: A heterocyclic amine with various applications in pharmaceuticals and organic synthesis.

    Piperazine: Another heterocyclic compound used in the synthesis of various drugs and chemicals.

Uniqueness

This compound is unique due to its specific molecular structure and deuterium labeling, which distinguishes it from other similar compounds. This labeling can provide insights into reaction mechanisms and metabolic pathways .

Eigenschaften

Molekularformel

C25H34N6O4

Molekulargewicht

487.6 g/mol

IUPAC-Name

5-[2-ethoxy-5-[1-hydroxy-2-[3-oxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]ethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34)/i2D3,6D2

InChI-Schlüssel

FYGGLXGGJBYFEV-QKLSXCJMSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1=O)CC(C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)O

Kanonische SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.